molecular formula C22H16ClN5O B2573063 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole CAS No. 1396809-10-1

1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2573063
CAS No.: 1396809-10-1
M. Wt: 401.85
InChI Key: VTHOUYFDZNSBNG-UHFFFAOYSA-N
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Description

1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the pyridine and indole groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the triazole or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazole or indole rings.

Scientific Research Applications

1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole
  • 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole

Uniqueness

Compared to similar compounds, 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the triazole ring, in particular, is known to enhance the compound’s stability and binding affinity to various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O/c23-16-8-2-4-11-19(16)28-21(17-9-5-6-13-24-17)20(25-26-28)22(29)27-14-12-15-7-1-3-10-18(15)27/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOUYFDZNSBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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